2-(Azepan-1-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50608. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

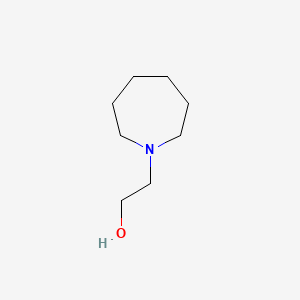

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azepan-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c10-8-7-9-5-3-1-2-4-6-9/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRYMOMQCYSPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174619 | |

| Record name | Hexahydro-1H-azepine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20603-00-3 | |

| Record name | 2-(Azepan-1-yl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20603-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Azepan-1-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020603003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20603-00-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydro-1H-azepine-1-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1H-azepine-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Azepan-1-yl)ethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT6T7ST5PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Azepan-1-yl)ethanol: Properties, Synthesis, and Applications

Introduction

2-(Azepan-1-yl)ethanol, also known as N-(2-Hydroxyethyl)hexamethyleneimine, is a heterocyclic organic compound featuring a seven-membered azepane ring N-substituted with a 2-hydroxyethyl group. The azepane scaffold is of significant interest in medicinal chemistry and drug discovery, appearing in the structure of numerous pharmacologically active agents. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, plausible synthetic routes with mechanistic considerations, characteristic reactivity, and its role as a versatile building block for researchers in drug development and materials science.

Chemical Identity and Molecular Structure

The unique structure of this compound, combining a cyclic tertiary amine with a primary alcohol, dictates its chemical behavior and utility.

-

IUPAC Name: this compound

-

Synonyms: N-(2-Hydroxyethyl)hexamethyleneimine, 1-(2-Hydroxyethyl)homopiperidine, Hexahydro-1H-azepine-1-ethanol

-

CAS Number: 20603-00-3

-

Molecular Formula: C₈H₁₇NO

-

Molecular Weight: 143.23 g/mol

-

Structural Identifiers:

-

SMILES: C1CCCN(CC1)CCO

-

InChI: InChI=1S/C8H17NO/c10-8-7-9-5-3-1-2-4-6-9/h10H,1-8H2

-

InChIKey: VMRYMOMQCYSPHS-UHFFFAOYSA-N

-

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These characteristics are essential for its handling, purification, and application in various reaction conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇NO | |

| Molecular Weight | 143.23 g/mol | |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Data not available | |

| Stereochemistry | Achiral | |

| XLogP3 (Predicted) | 1.3 |

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is not abundant, a highly plausible and efficient method is the nucleophilic substitution reaction between azepane (hexamethyleneimine) and a C2-synthon like 2-chloroethanol. This approach is a standard procedure for the N-alkylation of secondary amines.

Proposed Synthetic Workflow: N-Alkylation of Azepane

The reaction proceeds via an Sₙ2 mechanism where the lone pair of electrons on the secondary amine of azepane acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol and displacing the chloride leaving group.

Caption: Proposed synthesis of this compound via Sₙ2 reaction.

Experimental Protocol (Proposed)

This protocol is a generalized procedure based on standard N-alkylation techniques.

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add azepane (1.0 eq.) and a suitable polar aprotic solvent such as acetonitrile or a polar protic solvent like ethanol.

-

Base Addition: Add a non-nucleophilic base (1.1 - 1.5 eq.), such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The base is critical to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it non-nucleophilic.

-

Alkylation: Add 2-chloroethanol (1.0-1.1 eq.) dropwise to the stirred mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC or GC-MS).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salt byproduct.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Chemical Reactivity

The bifunctional nature of this compound, possessing both a tertiary amine and a primary alcohol, allows for a diverse range of chemical transformations.

-

Tertiary Amine Reactivity: The nitrogen atom's lone pair of electrons makes it basic and nucleophilic. It can be protonated by acids to form ammonium salts or undergo quaternization by reacting with alkyl halides. The tertiary amine can also act as a catalyst or curing agent in polymerization reactions, such as with epoxy systems.

-

Primary Alcohol Reactivity: The hydroxyl (-OH) group is a key site for functionalization.

-

Esterification: It can react with carboxylic acids, acid chlorides, or anhydrides to form esters.

-

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) yields ethers.

-

Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

-

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate) to facilitate substitution reactions.

-

Spectroscopic Characterization

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) and Assignments |

| ¹H NMR | δ ~3.6-3.8 ppm (t, 2H): -CH₂-OHδ ~2.6-2.8 ppm (t, 2H): -N-CH₂-CH₂OHδ ~2.5-2.7 ppm (m, 4H): -N-CH₂- (in ring, adjacent to N)δ ~1.5-1.7 ppm (m, 8H): -(CH₂)₄- (remaining ring protons)Variable ppm (br s, 1H): -OH (position and shape depend on solvent and concentration) |

| ¹³C NMR | δ ~58-62 ppm: -CH₂-OHδ ~56-60 ppm: -N-CH₂-CH₂OHδ ~53-57 ppm: -N-CH₂- (in ring)δ ~25-30 ppm: -(CH₂)₄- (ring carbons) |

| FT-IR | ~3400-3200 cm⁻¹ (broad): O-H stretch~2930 & 2850 cm⁻¹: C-H alkane stretches~1150-1050 cm⁻¹: C-N stretch~1050 cm⁻¹: C-O stretch |

| Mass Spec (ESI+) | Predicted [M+H]⁺: m/z 144.1383 |

Note: NMR predictions are based on standard chemical shift tables and substituent effects. Actual values may vary based on solvent and experimental conditions.

Applications in Drug Discovery and Materials Science

The azepane ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which can improve pharmacokinetic properties. This compound is a key building block for introducing this moiety into larger molecules.

-

Pharmaceutical Intermediate: The terminal hydroxyl group provides a convenient handle for further chemical elaboration, allowing for the connection of the azepane-ethyl unit to a larger pharmacophore via an ester, ether, or other linkage. This strategy is employed in the synthesis of complex molecules with potential therapeutic applications, including anticancer and anti-Alzheimer's agents.

-

Scaffold for Library Synthesis: Its bifunctional nature makes it an ideal starting material for creating libraries of novel compounds for high-throughput screening. The amine and alcohol can be functionalized sequentially or in parallel to generate a diverse set of derivatives.

-

Materials Science: N-hydroxyethyl tertiary amines are known to act as curing agents and accelerators for epoxy resins. The hydroxyl group can initiate ring-opening of the epoxide, while the tertiary amine catalyzes the polymerization, making this compound a potential candidate for developing specialized polymers and thermosets.

Safety and Handling

Based on available safety data, this compound is a hazardous chemical that requires careful handling.

-

Hazards:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

-

Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Always consult the full Safety Data Sheet (SDS) before handling this chemical.

An In-depth Technical Guide to the Synthesis of 2-(Azepan-1-yl)ethanol

Introduction

2-(Azepan-1-yl)ethanol, a heterocyclic compound with the molecular formula C8H17NO, is a valuable building block in medicinal chemistry and drug development.[1][2] Its structure, featuring a seven-membered azepane ring linked to an ethanol moiety, imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents. The azepane scaffold is a recurring motif in a variety of biologically active molecules, including anticancer, antidiabetic, and antiviral agents.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering in-depth mechanistic insights and detailed experimental protocols for researchers and drug development professionals.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several strategic approaches. The most prevalent and practical methods include the nucleophilic substitution of azepane with ethylene oxide precursors, reductive amination, and the reduction of N-substituted caprolactam derivatives. Each pathway offers distinct advantages and is suited for different laboratory scales and starting material availability.

Pathway 1: Nucleophilic Substitution of Azepane with Ethylene Oxide Precursors

This is one of the most direct and widely employed methods for the synthesis of this compound. It relies on the nucleophilic character of the secondary amine in the azepane ring, which attacks a two-carbon electrophile.

Method A: Reaction with 2-Chloroethanol

This classic SN2 reaction involves the alkylation of azepane with 2-chloroethanol. The secondary amine of azepane acts as a nucleophile, displacing the chloride ion from 2-chloroethanol.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of azepane attacks the carbon atom bearing the chlorine atom in 2-chloroethanol. This backside attack leads to the formation of a transition state where the N-C bond is forming and the C-Cl bond is breaking. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Experimental Protocol:

-

To a solution of azepane (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a base, for example, potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Advantages and Disadvantages:

| Advantages | Disadvantages |

| Readily available and inexpensive starting materials. | Formation of quaternary ammonium salt as a byproduct. |

| Straightforward reaction setup and work-up. | Requires elevated temperatures and longer reaction times. |

| Good scalability for larger preparations. | Potential for competing elimination reactions. |

Visualization of Pathway 1A:

Caption: Reaction of Azepane with 2-Chloroethanol.

Method B: Reaction with Ethylene Oxide

A more atom-economical approach involves the ring-opening of ethylene oxide with azepane. This reaction is highly efficient but requires careful handling of the gaseous and highly reactive ethylene oxide.

Mechanism: The nucleophilic nitrogen of azepane attacks one of the electrophilic carbon atoms of the strained three-membered ethylene oxide ring. This leads to the opening of the epoxide ring and the formation of an intermediate zwitterion, which is then protonated during the work-up to yield the final product. The reaction is often catalyzed by a protic solvent or a mild acid.

Experimental Protocol:

-

Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Cool a solution of azepane (1.0 eq) in a suitable solvent like methanol or water to 0 °C.

-

Bubble ethylene oxide gas (1.1 eq) slowly through the cooled solution or add a pre-condensed solution of ethylene oxide.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

The resulting crude product is often of high purity, but can be further purified by vacuum distillation if necessary.

Advantages and Disadvantages:

| Advantages | Disadvantages |

| High atom economy with no byproducts. | Ethylene oxide is hazardous and requires special handling. |

| Generally faster reaction times and milder conditions. | The reaction can be exothermic and requires careful temperature control. |

| High yields are often achieved. | Potential for polymerization of ethylene oxide. |

Visualization of Pathway 1B:

Caption: Ring-opening of Ethylene Oxide with Azepane.

Pathway 2: Reductive Amination

Reductive amination is a versatile and powerful tool for the formation of C-N bonds and can be adapted for the synthesis of this compound.[5][6] This method typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

Mechanism: For the synthesis of this compound, this could involve the reaction of azepane with a protected hydroxyacetaldehyde, such as 2-(benzyloxy)acetaldehyde. The reaction proceeds through the formation of an intermediate enamine, which is then reduced by a suitable reducing agent like sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB). A subsequent deprotection step would be required to reveal the hydroxyl group.

Experimental Protocol (Illustrative):

-

To a solution of azepane (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-(benzyloxy)acetaldehyde (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine intermediate.

-

Add a reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, 1-(2-(benzyloxy)ethyl)azepane, is then deprotected. For example, by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield this compound.

-

Purify the final product by column chromatography or vacuum distillation.

Advantages and Disadvantages:

| Advantages | Disadvantages |

| High versatility and applicable to a wide range of substrates. | Multi-step process if a protected aldehyde is used. |

| Milder reaction conditions compared to some alkylation methods. | Requires the synthesis of the aldehyde precursor. |

| Good functional group tolerance. | The reducing agents can be moisture-sensitive. |

Visualization of Pathway 2:

Caption: Reductive Amination followed by Deprotection.

Pathway 3: Reduction of N-(2-hydroxyethyl)caprolactam

This two-step pathway involves the initial N-functionalization of ε-caprolactam, a readily available industrial chemical, followed by the reduction of the lactam functionality to the corresponding cyclic amine.

Step 1: Synthesis of N-(2-hydroxyethyl)caprolactam

Mechanism: ε-Caprolactam is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding lactamate anion. This anion then acts as a nucleophile and reacts with an electrophile like 2-chloroethanol or ethylene carbonate to introduce the 2-hydroxyethyl group onto the nitrogen atom.

Experimental Protocol:

-

Suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of ε-caprolactam (1.0 eq) in anhydrous THF dropwise to the NaH suspension at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours until the evolution of hydrogen gas ceases.

-

Add 2-chloroethanol (1.2 eq) or ethylene carbonate (1.2 eq) to the reaction mixture.

-

Heat the reaction to reflux for 6-12 hours.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-(2-hydroxyethyl)caprolactam, which can be purified by chromatography or distillation.

Step 2: Reduction of N-(2-hydroxyethyl)caprolactam

Mechanism: The amide functionality of the N-substituted caprolactam is reduced to an amine using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH4). The hydride attacks the carbonyl carbon of the lactam, leading to the formation of an intermediate which, upon work-up, yields the final product.

Experimental Protocol:

-

Caution: LiAlH4 is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

-

To a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of N-(2-hydroxyethyl)caprolactam (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, heat the reaction mixture to reflux for 6-12 hours.

-

Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again water (Fieser work-up).

-

Stir the resulting granular precipitate for 1-2 hours, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by vacuum distillation to yield pure this compound.

Advantages and Disadvantages:

| Advantages | Disadvantages |

| Utilizes readily available and inexpensive ε-caprolactam. | Multi-step synthesis. |

| Can be a high-yielding route. | Requires the use of hazardous reagents like NaH and LiAlH4. |

| Allows for the synthesis of various N-substituted azepanes. | The work-up procedure for LiAlH4 reductions can be challenging. |

Visualization of Pathway 3:

Caption: Two-step synthesis from ε-Caprolactam.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Number of Steps | Key Reagents | Yield (Typical) | Safety Considerations | Scalability |

| 1A: Alkylation with 2-Chloroethanol | Azepane, 2-Chloroethanol | 1 | Base (e.g., K2CO3) | Moderate to Good | Standard handling of organic chemicals. | Good |

| 1B: Ring-opening of Ethylene Oxide | Azepane, Ethylene Oxide | 1 | - | Good to Excellent | Ethylene oxide is toxic and flammable. | Requires specialized equipment for large scale. |

| 2: Reductive Amination | Azepane, Protected Hydroxyacetaldehyde | 2 (including deprotection) | Reducing agent (e.g., STAB), Deprotection catalyst (e.g., Pd/C) | Moderate | Standard handling, care with reducing agents. | Good |

| 3: Reduction of N-Substituted Lactam | ε-Caprolactam, 2-Chloroethanol/Ethylene Carbonate | 2 | Strong base (e.g., NaH), Strong reducing agent (e.g., LiAlH4) | Good | NaH and LiAlH4 are highly reactive and hazardous. | Challenging due to hazardous reagents. |

Conclusion

The synthesis of this compound can be effectively accomplished through several distinct pathways. The choice of the most suitable method depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the safety infrastructure of the laboratory. The direct alkylation of azepane with ethylene oxide precursors offers the most straightforward and atom-economical routes. Reductive amination provides a versatile alternative, while the reduction of N-substituted caprolactam is a viable option when starting from the inexpensive bulk chemical ε-caprolactam. This guide provides the foundational knowledge for researchers to select and optimize the synthesis of this important chemical building block for their specific research and development needs.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. PubChemLite - this compound (C8H17NO) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-(Azepan-1-yl)ethanol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic signature of 2-(Azepan-1-yl)ethanol, a valuable bifunctional molecule often utilized as a building block in the synthesis of more complex chemical entities in pharmaceutical and materials science. Understanding its characteristic spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is paramount for structural verification, purity assessment, and quality control.

Molecular Structure and Properties

This compound, also known as N-(2-Hydroxyethyl)hexamethyleneimine, possesses a saturated seven-membered azepane ring linked to an ethanol moiety via the nitrogen atom. This structure imparts distinct spectroscopic features corresponding to the aliphatic amine, the hydrocarbon rings, and the primary alcohol.

References

2-(Azepan-1-yl)ethanol CAS number 20603-00-3

An In-depth Technical Guide to 2-(Azepan-1-yl)ethanol (CAS 20603-00-3)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block crucial for synthetic chemistry and pharmaceutical development. We will delve into its fundamental properties, synthesis, reactivity, analytical characterization, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound, identified by CAS Number 20603-00-3, is an organic compound featuring a seven-membered saturated nitrogen heterocycle (azepane) linked to an ethanol moiety.[1] This unique structure, combining a tertiary amine and a primary alcohol, makes it a valuable intermediate in the synthesis of more complex molecules. While five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines are ubiquitous in medicinal chemistry, the seven-membered azepane scaffold remains a relatively underexplored area of chemical space.[2] The availability of functionalized building blocks like this compound is therefore critical for expanding the structural diversity of drug candidates and materials. Its primary utility lies in its role as a synthon, particularly noted as an intermediate in the synthesis of compounds like Bazedoxifene acetate.

Physicochemical and Structural Properties

The compound's physical and chemical characteristics are dictated by its bifunctional nature. The hydroxyl group allows for hydrogen bonding, while the tertiary amine imparts basicity. It is typically supplied as a colorless to light yellow liquid.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 20603-00-3 | [3][4][5] |

| Molecular Formula | C₈H₁₇NO | [1][3][6] |

| Molecular Weight | 143.23 g/mol | [3][4][5] |

| Physical Form | Colorless to light yellow liquid | |

| Boiling Point | 97 °C @ 14 Torr | [3] |

| Density | 0.9733 g/cm³ @ 20 °C | [3] |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature |

Structural Identifiers

Chemical Structure Visualization

Caption: 2D structure of this compound.

Synthesis and Reaction Pathways

A common and efficient method for the synthesis of N-hydroxyethyl-substituted amines involves the nucleophilic attack of the parent amine onto an epoxide or a halo-alcohol. For this compound, the reaction of azepane (hexamethyleneimine) with ethylene oxide is a primary industrial route due to its high atom economy.

Proposed Synthetic Workflow: Ethoxylation of Azepane

Caption: Proposed synthesis workflow for this compound.

Exemplary Laboratory Protocol

Causality: This protocol is designed for robust, scalable synthesis. Using ethanol as a solvent ensures miscibility of reactants and helps moderate the exothermic reaction. The slow addition of ethylene oxide is a critical safety measure to control the reaction rate and temperature.

-

Reactor Setup: A 1L jacketed glass reactor is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe. The system is purged with nitrogen.

-

Charging Reactants: Charge azepane (1.0 mol) and ethanol (250 mL) into the reactor. Begin stirring and heat the mixture to 50 °C.

-

Addition: Add ethylene oxide (1.1 mol), dissolved in cold ethanol (100 mL), dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not exceed 70 °C.

-

Reaction: After the addition is complete, maintain the reaction mixture at 60 °C for an additional 4 hours to ensure complete consumption of the starting material (monitored by GC).

-

Solvent Removal: Cool the reactor to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation (e.g., at ~14 Torr). The fraction boiling at approximately 97 °C is collected.[3]

-

Characterization: The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and GC-MS.

Analytical Methodologies for Quality Control

A multi-pronged analytical approach is necessary to validate the identity, purity, and stability of this compound. Each technique provides orthogonal data, creating a self-validating system for quality assurance.

Table 2: Analytical Techniques and Expected Results

| Technique | Purpose | Expected Results / Observations |

| ¹H NMR | Structural Confirmation | Signals corresponding to the azepane ring protons (broad multiplets ~1.5-1.7 ppm and ~2.6-2.8 ppm), the N-CH₂CH₂-O protons (triplets ~2.7-2.9 ppm and ~3.6-3.8 ppm), and the hydroxyl proton (a broad singlet). |

| ¹³C NMR | Structural Confirmation | Distinct signals for the six unique carbons of the azepane ring and the two carbons of the N-ethyl alcohol side chain. |

| GC-MS | Purity Assessment & ID | A primary peak corresponding to the product's retention time. The mass spectrum should show a molecular ion or fragment consistent with the molecular weight (e.g., [M+H]⁺ at m/z 144.1). |

| HPLC-UV/ELSD | Purity Assessment | A single major peak. As the molecule lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or derivatization may be required for sensitive detection. |

| Karl Fischer Titration | Water Content | Determines the percentage of water, a critical parameter for many applications. |

Standard Analytical Workflow

Caption: Quality control workflow for this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant, particularly to the eyes.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Pictograms | GHS07 (Exclamation Mark) | [5] |

| Signal Word | Warning | [5] |

| Hazard Statements | H319: Causes serious eye irritation.H412: Harmful to aquatic life with long lasting effects. | |

| Precautionary Statements | P273: Avoid release to the environment.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[7][8] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment:

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry place.[8] The material is stable under recommended room temperature storage conditions.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its bifunctional nature and the underutilized azepane scaffold. Its straightforward synthesis and well-defined reactivity make it a reliable building block for accessing novel chemical entities in pharmaceutical and materials science. Adherence to rigorous analytical quality control and established safety protocols is paramount for its successful and safe application in research and development settings.

References

- 1. CAS 20603-00-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Azepanes | Fisher Scientific [fishersci.com]

- 5. Hexahydro-1H-azepine-1-ethanol | C8H17NO | CID 88615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 8. uwaterloo.ca [uwaterloo.ca]

An In-Depth Technical Guide to the Molecular Structure of 2-(Azepan-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and synthesis of 2-(Azepan-1-yl)ethanol (CAS No: 20603-00-3). As a key building block in medicinal chemistry, this amino alcohol possesses a unique combination of a flexible seven-membered azepane ring and a reactive primary alcohol, making it a valuable scaffold for the development of novel therapeutic agents. This document details its structural elucidation through spectroscopic methods, outlines a standard synthesis protocol, and discusses its relevance in the field of drug discovery.

Chemical Identity and Nomenclature

This compound is a saturated heterocyclic compound featuring a seven-membered azepane ring N-substituted with an ethanol group. Its unambiguous identification is crucial for regulatory and research purposes.

| Identifier | Value | Source |

| IUPAC Name | 2-(Azepan-1-yl)ethan-1-ol | IUPAC |

| CAS Number | 20603-00-3 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₇NO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 143.23 g/mol | --INVALID-LINK--[2] |

| Synonyms | 1-(2-Hydroxyethyl)homopiperidine, 1-Azepaneethanol, 2-(Hexamethyleneimino)ethanol | --INVALID-LINK--[2] |

| InChI Key | VMRYMOMQCYSPHS-UHFFFAOYSA-N | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| SMILES | C1CCCN(CC1)CCO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by two key functional groups: a tertiary amine integrated into the azepane ring and a primary alcohol. This combination dictates its physical and chemical behavior, including its polarity, hydrogen bonding capability, and basicity.

Structural Features & Conformational Analysis

The azepane ring is a seven-membered saturated heterocycle. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like azepane are highly flexible and exist as a dynamic equilibrium of several low-energy conformations, most notably twist-chair and twist-boat forms. This conformational flexibility can be a critical determinant in its binding affinity to biological targets, as it allows the molecule to adopt various spatial arrangements. The molecule is achiral.[2]

The ethanol substituent is attached to the nitrogen atom, creating a tertiary amine. The hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and intermolecular interactions.

References

Physical and chemical characteristics of 2-(Azepan-1-yl)ethanol

An In-depth Technical Guide to 2-(Azepan-1-yl)ethanol

This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, a valuable building block in pharmaceutical and chemical synthesis. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a blend of established data and practical insights.

Introduction: The Molecular Profile

This compound, also known by synonyms such as 1-(2-Hydroxyethyl)homopiperidine and 2-(Hexamethyleneimino)ethanol, is a tertiary amine and a primary alcohol.[1] Its structure, featuring a seven-membered azepane ring linked to an ethanol group, imparts a unique combination of properties that make it a versatile intermediate. This guide will delve into its fundamental physical and chemical attributes, supported by experimental data and established scientific principles.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Table 1: Key Molecular Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₈H₁₇NO | [1] |

| Molecular Weight | 143.23 g/mol | [1] |

| InChI | InChI=1S/C8H17NO/c10-8-7-9-5-3-1-2-4-6-9/h10H,1-8H2 | [1] |

| InChIKey | VMRYMOMQCYSPHS-UHFFFAOYSA-N | [1] |

| SMILES | C1CCCN(CC1)CCO | [1] |

| CAS Number | Not explicitly found in provided search results. |

The achiral nature of this compound simplifies stereochemical considerations in synthetic applications.[1]

Physicochemical Properties: A Quantitative Analysis

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and reaction conditions.

Table 2: Summary of Physical Properties

| Property | Value | Notes | Source |

| Physical State | Liquid | At standard temperature and pressure. | [2] |

| Appearance | Colorless | [2] | |

| Odor | Alcohol-like | [2] | |

| Boiling Point | 77 °C / 170.6 °F | The provided source is for "Ethanol 70%", which is not the pure compound. This value should be used with caution. | [2] |

| Melting Point | No data available | [2] | |

| Solubility | Miscible with water | The polar hydroxyl group and the nitrogen atom contribute to its miscibility. | [2] |

| Vapor Pressure | 20 mmHg @ 452°C | This data is from a safety data sheet for "Ethanol 70%" and is highly unlikely to be accurate for the target compound. | [2] |

| Vapor Density | 1.6 (Air = 1.0) | From "Ethanol 70%" SDS, likely inaccurate. | [2] |

It is crucial to note that some of the physical data, particularly the boiling point and vapor pressure, are derived from a safety data sheet for a 70% ethanol solution and not for pure this compound. Therefore, these values should be considered as indicative and require experimental verification for precise applications.

Spectroscopic Characterization: The Analytical Fingerprint

Spectroscopic data is indispensable for the structural elucidation and purity assessment of a chemical compound. While specific spectra for this compound were not found, we can predict the expected spectral features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the azepane ring and the ethanol side chain. The protons on the carbon adjacent to the nitrogen and the hydroxyl group will be deshielded and appear at a higher chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule, with the carbons attached to the nitrogen and oxygen atoms appearing at lower fields.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹, and C-N stretching will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (143.23 g/mol ).[1] Fragmentation patterns would likely involve the loss of the hydroxyl group or cleavage of the ethanol side chain. Predicted collision cross-section values for various adducts are available, which can aid in identification.[3]

Chemical Reactivity and Stability

Understanding the chemical behavior of this compound is fundamental for its application in synthesis.

-

Stability: The compound is stable under normal conditions.[2] However, it is important to avoid heat, flames, and sparks due to its potential flammability, a characteristic common to many organic alcohols.[2][4]

-

Incompatible Materials: It should be kept away from strong oxidizing agents.[2]

-

Hazardous Reactions: Hazardous polymerization is not expected to occur, and no hazardous reactions are reported under normal processing.[2]

The presence of both a nucleophilic tertiary amine and a primary alcohol functional group allows this compound to participate in a variety of chemical transformations. The alcohol can undergo oxidation, esterification, and etherification reactions. The tertiary amine can act as a base or a nucleophile.

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the initial search, its structure suggests a straightforward synthetic route. A common method would involve the N-alkylation of azepane with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to neutralize the resulting hydrohalic acid.

General Experimental Protocol for N-Alkylation:

-

Reaction Setup: To a solution of azepane in a suitable polar aprotic solvent (e.g., acetonitrile), add a base (e.g., anhydrous potassium carbonate).

-

Addition of Alkylating Agent: Slowly add 2-chloroethanol to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the mixture (e.g., to reflux) and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

-

Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Safety and Handling

As with any chemical, proper safety precautions are paramount when handling this compound.

-

General Precautions: Use in a well-ventilated area.[5] Avoid contact with skin and eyes.[2] Keep away from open flames, hot surfaces, and sources of ignition.[2] Use non-sparking tools and take precautionary measures against static discharge.[2][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][6]

-

In case of Exposure:

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[5][6]

Note: The safety information is based on general guidelines for similar chemicals and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.

Applications in Research and Development

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The azepane moiety is a common feature in various biologically active compounds. The hydroxyl group provides a handle for further functionalization, such as the introduction of ester or ether linkages, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Conclusion

This compound is a compound with a valuable set of physical and chemical properties for synthetic chemistry. Its miscibility in water, combined with its dual functionality, offers a range of possibilities for its use as a building block in the creation of novel molecules. While some physical data requires further experimental verification, the information compiled in this guide provides a solid foundation for researchers and developers working with this compound. Adherence to proper safety and handling procedures is essential to ensure its safe and effective use in the laboratory and beyond.

References

The Azepane Scaffold: A Versatile Framework for Next-Generation Therapeutics

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered heterocyclic ring system of azepane has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent non-planar, flexible conformation provides a unique three-dimensional architecture that allows for extensive functionalization, enabling precise modulation of pharmacological activity. This guide offers an in-depth exploration of the potential research applications of azepane derivatives, moving beyond a mere cataloging of activities to provide a rationale for their continued investigation and development. We will delve into the synthetic strategies that unlock diverse chemical space, explore key mechanisms of action with illustrative signaling pathways, and provide actionable experimental protocols for their biological evaluation.

The Strategic Advantage of the Azepane Moiety in Drug Design

The conformational flexibility of the azepane ring is a key determinant of its biological activity.[1] Unlike rigid aromatic systems, the puckered nature of the azepane nucleus allows its substituents to adopt a multitude of spatial orientations. This adaptability enables azepane derivatives to effectively bind to the often-complex topographies of biological targets, leading to enhanced potency and selectivity.[1][2] The ability to introduce specific substituents to bias the ring towards a particular conformation is a powerful tool in rational drug design.[1] Furthermore, the saturated nature of the azepane core often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for successful drug development.

Therapeutic Landscapes of Azepane Derivatives

Azepane-based compounds have demonstrated a remarkable breadth of pharmacological activities, with over 20 derivatives having received FDA approval for a variety of indications.[3] This proven clinical success underscores the therapeutic potential of this versatile scaffold.

Oncology

In the realm of oncology, azepane derivatives have shown significant promise as anticancer agents.[4][5] One of the key mechanisms of action involves the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[6] By targeting key kinases within this cascade, such as Akt (Protein Kinase B), azepane-based inhibitors can effectively induce apoptosis and halt tumor progression.[6] The fungal metabolite (-)-balanol, an ATP-competitive inhibitor of protein kinase, serves as a natural product exemplar of the azepane scaffold's potential in this area and has inspired the development of numerous synthetic analogues.[1]

Central Nervous System (CNS) Disorders

The unique structural features of azepanes make them particularly well-suited for targeting neurological disorders.[7] Their ability to cross the blood-brain barrier is a crucial prerequisite for CNS-acting drugs. Certain N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[8][9] This dual inhibition profile suggests potential applications in the treatment of neuropsychiatric disorders such as depression and attention-deficit/hyperactivity disorder (ADHD).[8][9] Furthermore, some azepane derivatives exhibit activity as anticonvulsants and have been investigated for their potential in managing epilepsy.[2][3]

Infectious Diseases

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Azepane derivatives have demonstrated promising activity against a range of pathogens, including bacteria, fungi, and viruses.[4][5] Their mechanisms of action in this context are diverse and can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[2] The development of new, highly active, and less toxic azepane-containing antimicrobials is an active area of research.[3]

Other Therapeutic Areas

The therapeutic potential of azepane derivatives extends beyond the aforementioned areas. They have been investigated as:

-

Antidiabetic agents: With some derivatives showing α-glucosidase inhibitory activity.[3]

-

Antiviral agents: Exhibiting activity against various viral targets.[4][5]

-

Histamine H3 receptor antagonists: For potential applications in neurological and inflammatory disorders.[3]

-

Gamma-secretase inhibitors: For the potential treatment of Alzheimer's disease.[10]

Visualizing the Mechanism: Azepane Derivatives in Action

To better understand the molecular basis of their therapeutic effects, it is instructive to visualize the signaling pathways modulated by azepane derivatives.

Caption: Hypothesized intervention of an azepane derivative in the PI3K/Akt signaling pathway.

Experimental Protocols for the Evaluation of Azepane Derivatives

The following protocols provide a framework for the in vitro and cell-based evaluation of novel azepane compounds.

In Vitro Kinase Inhibition Assay (e.g., Akt Kinase)

Objective: To determine the direct inhibitory activity of an azepane derivative against a specific protein kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the azepane derivative in DMSO.

-

Dilute the compound to the desired concentrations in assay buffer.

-

Prepare solutions of the recombinant kinase, substrate peptide, and ATP.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase, the azepane derivative at various concentrations, and the substrate peptide.

-

Incubate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction and detect the phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of an azepane derivative on cancer cell lines.[11]

Methodology:

-

Cell Culture:

-

Culture the desired cancer cell line in appropriate media and conditions.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[11]

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the azepane derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[11]

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[11]

-

Solubilize the resulting formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value.

-

Caption: A generalized workflow for the discovery and preclinical development of azepane derivatives.

The Future of Azepane-Based Drug Discovery

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutics.[3][4] Future research will likely focus on the development of more selective and potent derivatives through advanced synthetic methodologies and a deeper understanding of their structure-activity relationships.[3] The exploration of novel biological targets for azepane-based compounds will undoubtedly open up new avenues for the treatment of a wide range of diseases. The inherent versatility and proven clinical success of the azepane ring system firmly establish it as a cornerstone of modern drug discovery.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. jopir.in [jopir.in]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 2-(Azepan-1-yl)ethanol: Starting Materials and Strategic Selection

Abstract

2-(Azepan-1-yl)ethanol, a key tertiary amino alcohol, serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. Its utility stems from the presence of both a nucleophilic tertiary amine and a primary alcohol, allowing for a wide range of subsequent chemical modifications. The selection of an appropriate synthetic route is paramount, governed by factors such as cost, scalability, safety, and desired purity. This in-depth technical guide provides a comprehensive analysis of the principal synthetic pathways to this compound, focusing on the critical evaluation of starting materials. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to empower researchers and drug development professionals in making informed strategic decisions for its synthesis.

Introduction: The Strategic Importance of this compound

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The attachment of a 2-hydroxyethyl group to the azepane nitrogen introduces a functional handle for creating ethers, esters, and for further derivatization, making this compound a valuable intermediate. The efficiency and cost-effectiveness of its synthesis are therefore critical considerations in any multi-step research or manufacturing campaign.

This guide focuses on the two most industrially and academically relevant synthetic strategies, originating from two distinct sets of starting materials:

-

Pathway A: Nucleophilic substitution using Azepane and a 2-Haloethanol .

-

Pathway B: Ring-opening of Ethylene Oxide with Azepane .

We will dissect each pathway, providing the necessary technical detail to understand the causality behind procedural steps and to ensure reproducible, high-integrity results.

Pathway A: N-Alkylation of Azepane with 2-Haloethanols

This classical approach relies on the nucleophilic character of the secondary amine of azepane (also known as hexamethyleneimine) to displace a halide from a 2-haloethanol, typically 2-chloroethanol or 2-bromoethanol. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of azepane acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen. The selection of the halide is a trade-off between reactivity and cost. 2-Bromoethanol is more reactive than 2-chloroethanol due to bromide being a better leaving group, but it is also more expensive. For large-scale synthesis, 2-chloroethanol is often the preferred starting material.

A critical component of this reaction is the inclusion of a base. As the reaction proceeds, a hydrohalic acid (e.g., HCl) is formed, which would protonate the starting azepane, rendering it non-nucleophilic and halting the reaction. An acid scavenger, such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N), is therefore essential to neutralize the acid in situ and drive the reaction to completion.

The overall synthetic logic is illustrated below:

Caption: Workflow for N-alkylation of azepane via SN2 reaction.

Comparative Analysis of Starting Materials

| Parameter | Azepane + 2-Chloroethanol | Azepane + 2-Bromoethanol |

| Relative Cost | Lower | Higher |

| Reactivity | Moderate | High |

| Typical Base | K₂CO₃, Na₂CO₃ | K₂CO₃, Na₂CO₃ |

| Typical Solvent | Acetonitrile, Ethanol, Toluene | Acetonitrile, DMF |

| Reaction Time | Longer (several hours to overnight) | Shorter |

| Safety Concerns | 2-Chloroethanol is toxic and readily absorbed through the skin. | 2-Bromoethanol is a lachrymator and toxic. |

| Waste Stream | Inorganic salt (e.g., NaCl, KCl). | Inorganic salt (e.g., NaBr, KBr). |

Detailed Experimental Protocol (Laboratory Scale)

This protocol is a representative example. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add azepane (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile (3 mL per mmol of azepane).

-

Reagent Addition: Begin stirring the suspension. Slowly add 2-chloroethanol (1.1 eq.) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid cake with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid. A typical reported yield for this type of reaction is in the range of 80-90%.

Pathway B: Ring-Opening of Ethylene Oxide with Azepane

This pathway represents a more modern and atom-economical approach to synthesizing β-amino alcohols. It involves the direct reaction of azepane with ethylene oxide, a highly strained three-membered ring.

Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the azepane nitrogen on one of the carbon atoms of the ethylene oxide ring. This attack opens the strained ring, and a subsequent proton transfer (typically from a protic solvent like methanol or water, or from another molecule of azepane) neutralizes the resulting alkoxide to form the final hydroxyl group.

This method is highly efficient as it incorporates the entire ethylene oxide molecule into the final product, generating no byproducts. However, it requires specialized equipment to handle ethylene oxide, which is a toxic, flammable gas at room temperature. The reaction is often performed in a pressure reactor (autoclave) to maintain ethylene oxide in the liquid phase and to ensure safety.

Caption: Atom-economical synthesis via ethylene oxide ring-opening.

Technical and Safety Considerations

-

Exothermicity: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

-

Oligomerization: A potential side reaction is the attack of the newly formed this compound on another molecule of ethylene oxide, leading to polyethoxylated byproducts. This is typically controlled by using an excess of the amine and maintaining a low reaction temperature.

-

Handling Ethylene Oxide: Due to its properties, ethylene oxide must be handled in a closed system by trained personnel. It is classified as a carcinogen and is explosive.

Detailed Experimental Protocol (Industrial/Pilot Scale)

This protocol is a generalized representation and requires specialized equipment and safety protocols.

-

Reactor Charging: Charge a pressure-rated stainless steel autoclave with azepane (1.0 eq.) and a suitable solvent such as methanol or water (to aid in heat transfer and protonolysis).

-

Inerting: Purge the reactor several times with nitrogen to remove all oxygen.

-

Reagent Addition: Cool the reactor to 0-5°C. Slowly introduce liquid ethylene oxide (0.9-1.0 eq.) subsurface while maintaining vigorous stirring and cooling to control the exotherm. The amount of ethylene oxide is often kept slightly substoichiometric to minimize residual starting material and prevent oligomerization.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 40-50°C for 2-4 hours to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reactor and vent any unreacted ethylene oxide through a scrubber system. The solvent is removed under reduced pressure. The product is typically of high purity (>98%) and may be used directly or further purified by vacuum distillation. Yields for this process are generally quantitative (>95%).

Strategic Synthesis Selection

The choice between Pathway A and Pathway B is a classic example of balancing laboratory convenience against industrial efficiency.

| Feature | Pathway A (N-Alkylation) | Pathway B (Ethylene Oxide Ring-Opening) |

| Scalability | Excellent for lab and pilot scale. | Preferred for large industrial scale. |

| Atom Economy | Moderate (produces salt waste). | Excellent (100% theoretical). |

| Safety & Equipment | Uses standard laboratory glassware. Handles toxic liquids. | Requires specialized pressure reactors. Handles a toxic/explosive gas. |

| Cost-Effectiveness | Higher raw material cost (haloethanol), lower capital cost. | Lower raw material cost (ethylene oxide), higher capital cost. |

| Ideal Use Case | Academic research, small-scale custom synthesis. | Bulk chemical manufacturing. |

Conclusion

The synthesis of this compound is most effectively achieved through two primary routes, each defined by its unique starting materials: azepane paired with either a 2-haloethanol or ethylene oxide. The N-alkylation with 2-chloroethanol offers a straightforward, reliable method suitable for laboratory-scale work, utilizing standard equipment and procedures. In contrast, the ring-opening of ethylene oxide provides a superior, atom-economical, and highly efficient pathway that is the standard for large-scale industrial production, despite its requirement for specialized handling and equipment. A thorough understanding of the mechanisms, safety profiles, and economic drivers associated with these starting materials is essential for any researcher or development professional aiming to produce this valuable chemical intermediate.

Theoretical Frontiers of 2-(Azepan-1-yl)ethanol: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of 2-(azepan-1-yl)ethanol, a heterocyclic compound with significant potential in medicinal chemistry. The azepane scaffold is a recurring motif in a variety of bioactive molecules, and its N-alkylation with an ethanol group presents unique opportunities for derivatization and interaction with biological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a holistic view that integrates experimental data with advanced theoretical and computational methodologies. We will delve into the synthesis, spectroscopic characterization, and, most critically, the theoretical studies that can unlock the full potential of this molecule. The guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to apply these principles to their own discovery pipelines.

Introduction: The Azepane Scaffold in Modern Drug Design

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a privileged structure in the landscape of medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for the creation of diverse molecular shapes, enabling precise interactions with complex biological targets. This structural versatility has been leveraged in the development of a wide range of therapeutics. The incorporation of an ethanol substituent on the azepane nitrogen introduces a hydroxyl group, a key pharmacophoric feature that can participate in hydrogen bonding, a critical interaction in many protein-ligand binding events. This guide focuses on this compound as a case study to illustrate how a synergistic approach of experimental characterization and theoretical investigation can accelerate the drug discovery process.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental properties is the bedrock of any theoretical study. The physicochemical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO | |

| Molecular Weight | 143.23 g/mol | |

| CAS Number | 20603-00-3 | |

| Boiling Point | 114-115 °C at 23 mmHg | |

| Density | 1.059 g/cm³ | |

| Refractive Index | 1.483-1.486 | |

| Water Solubility | Fully miscible |

Synthesis of this compound: Proposed Methodologies

Method A: Reaction with 2-Chloroethanol

This is a classical nucleophilic substitution reaction where the secondary amine (hexamethyleneimine) acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of hexamethyleneimine (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) is added a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents).

-

Addition of Alkylating Agent: 2-Chloroethanol (1.1 equivalents) is added dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: The mixture is then heated to reflux and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Method B: Ring-Opening of Ethylene Oxide

The reaction of amines with epoxides is a highly efficient method for the synthesis of β-amino alcohols. The nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring leads to its opening and the formation of the desired product. This reaction is often carried out in a protic solvent, which facilitates the ring-opening.

Experimental Protocol (Proposed)

-

Reaction Setup: Hexamethyleneimine (1.0 equivalent) is dissolved in a protic solvent such as methanol or ethanol.

-

Addition of Epoxide: Ethylene oxide (1.0-1.2 equivalents), either as a gas or a solution in a suitable solvent, is carefully introduced into the reaction mixture at a low temperature (e.g., 0 °C) due to its high reactivity and volatility.

-

Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by GC-MS or TLC.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.

Caption: Proposed synthetic routes to this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides the definitive identification of a synthesized molecule. While the raw spectral data for this compound is available in databases such as SpectraBase, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the azepane ring and the ethanol substituent. The protons on the carbons alpha to the nitrogen will be deshielded and appear as multiplets. The methylene groups of the ethanol chain will also appear as distinct triplets, with the chemical shift of the hydroxyl proton being variable and dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show unique resonances for each of the carbon atoms in the molecule. The carbons attached to the nitrogen and oxygen atoms will be the most downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aliphatic methylene groups will be observed in the 2850-2950 cm⁻¹ region. The C-N stretching vibration of the tertiary amine and the C-O stretching of the primary alcohol will also be present in the fingerprint region (typically 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 143.23). Common fragmentation patterns for N-substituted amino alcohols include alpha-cleavage adjacent to the nitrogen and oxygen atoms.

Theoretical Studies: A Computational Microscope into Molecular Behavior

Theoretical and computational chemistry offer powerful tools to investigate the properties and potential bioactivity of molecules like this compound at a level of detail unattainable by experimental methods alone. This section outlines a comprehensive computational workflow to characterize the molecule's electronic structure, conformational landscape, and potential interactions with biological targets.

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules.

Protocol for DFT Calculations

-

Geometry Optimization: The 3D structure of this compound will be optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)). This will yield the lowest energy conformation of the molecule.

-

Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the theoretical IR spectrum.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

-

Methodological & Application

Application Note: A Validated Synthesis Protocol for 2-(Azepan-1-yl)ethanol

Abstract & Introduction

The azepane ring is a crucial seven-membered heterocyclic scaffold found in numerous natural products and pharmaceutically active compounds.[1][2] Its structural flexibility allows for unique binding interactions with biological targets, making it a valuable building block in drug discovery for developing novel anticancer, antidiabetic, and glycosidase inhibitor agents.[3] 2-(Azepan-1-yl)ethanol is a functionalized azepane derivative that serves as a versatile intermediate for further chemical elaboration. Its hydroxyl group provides a reactive handle for introducing diverse functionalities, enabling its use in the synthesis of more complex molecules.[4]

This application note provides a detailed, validated, and field-tested protocol for the synthesis of this compound via the direct N-alkylation of azepane. We will delve into the mechanistic rationale behind the chosen methodology, provide a step-by-step experimental procedure, outline critical safety considerations, and detail the analytical techniques required for structural confirmation and purity assessment. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable and reproducible method for accessing this important chemical intermediate.

Synthesis Overview and Mechanistic Rationale